ML-9 free base

MLCK Smooth Muscle Kinase Selectivity

ML-9 free base is a polypharmacological probe simultaneously inhibiting MLCK (Ki ~4 µM), Akt kinase (IC50 10-50 µM), and STIM1-mediated SOCE. This unique triple-target profile distinguishes it from ML-7 or ROCK inhibitors, making it essential for dissecting intersecting pathways in cancer migration, autophagy regulation, and calcium signaling. Choose ML-9 to ensure reproducible, pathway-specific results in complex signaling network studies.

Molecular Formula C15H17ClN2O2S
Molecular Weight 324.8 g/mol
CAS No. 110448-31-2
Cat. No. B1676664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML-9 free base
CAS110448-31-2
SynonymsML9;  ML-9;  ML 9
Molecular FormulaC15H17ClN2O2S
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl
InChIInChI=1S/C15H17ClN2O2S/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18/h1-2,4-7,17H,3,8-11H2
InChIKeyOZSMSRIUUDGTEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML-9 Free Base (CAS 110448-31-2) – A Multikinase Inhibitor for MLCK, Akt, and STIM1 Research Applications


ML-9 free base (CAS 110448-31-2) is a naphthalenesulfonamide derivative originally identified as a selective inhibitor of Ca²⁺-calmodulin-dependent myosin light chain kinase (MLCK) [1]. It subsequently demonstrated broader pharmacological activity, functioning as an inhibitor of Akt kinase (PKB) and stromal interaction molecule 1 (STIM1), a key regulator of store-operated calcium entry (SOCE) [2][3]. The compound is extensively utilized as a chemical probe to dissect signaling pathways involving MLCK, Akt/mTOR, and calcium homeostasis, and has shown potential as an adjuvant in cancer chemotherapy [4].

Why a Generic MLCK Inhibitor Cannot Replace ML-9 Free Base in Specialized Research Protocols


The term 'MLCK inhibitor' encompasses a chemically diverse class of compounds with distinct potency, selectivity, and off-target profiles that critically impact experimental outcomes [1]. While ML-7 is a more potent MLCK inhibitor (Ki = 0.3 µM) than ML-9 (Ki = 3.8-4 µM), ML-9 uniquely possesses potent Akt kinase inhibitory activity (IC50 = 10-50 µM) and STIM1 inhibition, which are absent or negligible in ML-7 [2][3]. Furthermore, unlike Rho kinase (ROCK) inhibitors such as Y-27632, which primarily affect calcium sensitization, ML-9 directly modulates intracellular calcium signaling and autophagic flux [4]. Consequently, substituting ML-9 with another 'MLCK inhibitor' without verifying the specific kinase inhibition profile will lead to divergent and often irreproducible results, particularly in studies involving the PI3K/Akt/mTOR pathway, calcium mobilization, or autophagy regulation.

ML-9 Free Base: Direct Comparative Potency and Selectivity Data for Informed Procurement


ML-9 vs. ML-7: MLCK Inhibition Potency and Selectivity Trade-off

While ML-7 (hydrochloride) demonstrates approximately 10-fold greater potency for MLCK inhibition (Ki = 0.3 µM) compared to ML-9 (Ki = 3.8-4 µM), this potency advantage comes at the cost of a narrower selectivity profile. ML-9 exhibits a broader kinase inhibition profile, including potent activity against Akt (PKB) and STIM1, which are critical for studies of calcium signaling and cell survival. ML-7 lacks this extended activity [1]. Therefore, researchers whose primary endpoint is MLCK activity and who require a more selective tool may prefer ML-7. Conversely, researchers investigating pathways where MLCK, Akt, and STIM1 crosstalk must select ML-9 [2].

MLCK Smooth Muscle Kinase Selectivity

ML-9 Dual Kinase Inhibition: MLCK and Akt (PKB) Potency Profile

ML-9 is a dual-activity kinase inhibitor, demonstrating significant inhibition of both MLCK and Akt (PKB). This is in stark contrast to more selective MLCK inhibitors like ML-7 or peptide-based inhibitors, which show minimal to no activity against Akt at relevant concentrations [1][2]. Specifically, ML-9 inhibits Akt activity with an IC50 ranging from 10-50 µM in cellular assays, providing a distinct polypharmacology profile that is highly sought after for studying the convergence of cytoskeletal dynamics and pro-survival signaling in cancer [3].

Akt PKB Kinase Profiling Cancer Biology

ML-9 STIM1 Inhibition: Reversal of Plasma Membrane Association

ML-9 is a validated and potent inhibitor of STIM1 function, a critical component of store-operated calcium entry (SOCE). A defining feature of ML-9 is its ability to rapidly reverse the plasma membrane association of STIM1 [1][2]. At a concentration of 50 µM, ML-9 effectively displaces STIM1 from the plasma membrane within minutes. This property is not shared by more selective MLCK inhibitors (e.g., ML-7) or many common ROCK inhibitors (e.g., Y-27632). This makes ML-9 an essential tool for investigating STIM1-dependent calcium signaling pathways and their role in cellular processes such as migration and proliferation [3].

STIM1 SOCE Calcium Signaling

ML-9 vs. Y-27632: Differential Effects on Smooth Muscle Contraction

In functional studies of smooth muscle contraction, ML-9 and the Rho kinase (ROCK) inhibitor Y-27632 exhibit distinct and complementary mechanisms of action. In rat epididymal vas deferens, Y-27632 (10 µM) and HA-1077 (10 µM) caused a near-complete relaxation of tonic contractions, while ML-9 (10 µM) produced only a partial reduction [1][2]. However, the combination of ML-9 and Y-27632 resulted in a synergistic reduction of contraction amplitude, indicating that they target different, non-redundant pathways (MLCK-dependent vs. ROCK-dependent calcium sensitization). This data directly supports the need for ML-9 in protocols where MLCK-mediated signaling is to be isolated or combined with ROCK inhibition.

Smooth Muscle Contractility Rho Kinase

ML-9 Enhancement of Docetaxel Anti-Cancer Activity: A Unique Adjuvant Property

ML-9 demonstrates a unique and quantifiable ability to enhance the anti-cancer activity of the chemotherapy agent docetaxel. In prostate cancer cell models (LNCaP), pre-treatment with ML-9 significantly potentiates docetaxel-induced cell death [1][2]. This effect is attributed to ML-9's dual action as an autophagy modulator, functioning as a 'two-in-one' compound that both stimulates autophagosome formation and blocks their degradation, thereby shifting the cellular stress response towards apoptosis [3]. This chemosensitization property is not a general feature of MLCK inhibitors and represents a specific, application-driven reason to select ML-9 for oncology research.

Cancer Chemosensitization Autophagy Prostate Cancer

Optimal Use Cases for ML-9 Free Base Based on Validated Activity Profiles


Investigating the Convergence of MLCK, Akt, and STIM1 Signaling

This scenario leverages ML-9's unique multi-target profile. Unlike ML-7 or wortmannin, ML-9 simultaneously inhibits MLCK (Ki ~4 µM), Akt (IC50 10-50 µM), and disrupts STIM1-mediated calcium entry. This polypharmacology is essential for studying complex signaling networks where these pathways intersect, such as in cancer cell migration and invasion [1][2]. Use ML-9 to dissect the individual and collective contributions of these kinases to a specific cellular phenotype, using selective inhibitors (e.g., ML-7 for MLCK only) as critical controls.

A Chemical Tool for Inducing and Blocking Autophagic Flux in Cancer Cells

ML-9 acts as a 'two-in-one' autophagy modulator. It stimulates autophagosome formation (via Akt/mTOR downregulation) and simultaneously blocks their degradation (by acting as a lysosomotropic agent) [1][2]. This dual action creates a powerful, non-genetic method to trap autophagic vesicles and drive cells toward autophagic cell death. This is a specific, application-driven use-case that is not possible with standard autophagy inducers (e.g., rapamycin) or inhibitors (e.g., chloroquine) alone. Use ML-9 to sensitize cancer cells to chemotherapeutics like docetaxel in combination treatment studies [3].

Dissecting the Role of STIM1 in Store-Operated Calcium Entry (SOCE)

ML-9 is a rapid and potent inhibitor of STIM1 translocation to the plasma membrane, a critical step in SOCE activation. Its ability to reverse pre-formed STIM1 puncta (at 50-100 µM) distinguishes it from other SOCE inhibitors like 2-APB, which have different mechanisms and off-target effects [1][2]. Use ML-9 in live-cell imaging experiments (e.g., TIRF microscopy) to acutely and reversibly control STIM1 function, allowing for precise temporal dissection of calcium-dependent signaling events in neurons, immune cells, and vascular smooth muscle.

Ex Vivo Studies of Smooth Muscle Contractility to Distinguish MLCK from ROCK Pathways

In isolated tissue bath experiments (e.g., vascular or urogenital smooth muscle), ML-9 provides a means to inhibit MLCK-mediated calcium-dependent contraction. This contrasts with the effects of ROCK inhibitors like Y-27632 or HA-1077, which primarily affect calcium sensitization [1][2]. The distinct and sometimes synergistic effects of ML-9 and Y-27632 on phasic and tonic contractions allow for the deconvolution of signaling pathways regulating smooth muscle tone. ML-9 is the inhibitor of choice to specifically ablate the MLCK contribution in such complex physiological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML-9 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.